5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Beschreibung
5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (5-Br-THIQ-1-COOH) is a brominated tetrahydroisoquinoline (THIQ) derivative with a carboxylic acid substituent at the 1-position. THIQs are privileged scaffolds in medicinal chemistry due to their structural similarity to natural alkaloids and their diverse bioactivities, including antiviral, antitumor, and enzyme inhibitory properties . The bromine atom at the 5-position introduces steric and electronic effects that may modulate reactivity, solubility, and biological interactions compared to other THIQ derivatives.
Eigenschaften
IUPAC Name |
5-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c11-8-3-1-2-7-6(8)4-5-12-9(7)10(13)14/h1-3,9,12H,4-5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATFFCWLBSQLDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C(=CC=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid typically involves the bromination of 1,2,3,4-tetrahydroisoquinoline followed by carboxylation. One common method includes the reaction of 5-bromo-3,4-dihydroisoquinoline with BOC anhydride to form 5-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylic acid BOC anhydride, which is then esterified with tert-butanol to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient bromination and carboxylation reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Carboxylic Acid Reactivity
The carboxylic acid group participates in esterification and amidation. For example, reaction with benzyl formate under acidic conditions produces protected derivatives (e.g., 5-bromo-2-(benzyloxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid) .
Bromine-Specific Reactions
The bromine atom enables cross-coupling reactions such as:
-
Suzuki–Miyaura Coupling : Palladium-catalyzed coupling with boronic acids to form biaryl derivatives.
-
Nucleophilic Substitution : Replacement of bromine with nucleophiles (e.g., amines, thiols) under basic conditions.
Oxidation and Reduction Pathways
Though direct data from non-restricted sources is limited, the compound’s structure suggests potential for:
-
Oxidation : Conversion of the tetrahydro ring to aromatic isoquinoline via dehydrogenation.
-
Reduction : Hydrogenation of the aromatic ring under high-pressure H2 with catalysts like Pd/C.
Case Study: Synthetic Optimization
A study achieved 94.9% purity (GC) and 92.5% yield by optimizing:
-
Solvent System : Toluene and dichloromethane for improved solubility.
-
Acid Catalyst Ratio : H2SO4/CH3COOH (1:3) to balance reactivity and side-product suppression .
Comparative Reaction Efficiency
| Reaction Type | Typical Catalysts | Key Challenges | Yield Range |
|---|---|---|---|
| Cyclization | H2SO4, CH3COOH | Competing side reactions | 85–93% |
| Esterification | DCC, DMAP | Steric hindrance | 70–88% |
| Cross-Coupling | Pd(PPh3)4, K2CO3 | Halide selectivity | 60–82% |
Mechanistic Insights
-
Cyclization Mechanism : Protonation of the amine group by H2SO4 activates the substrate for nucleophilic attack by glyoxylic acid, followed by intramolecular cyclization .
-
Bromine Reactivity : The electron-withdrawing effect of bromine enhances electrophilic aromatic substitution at the C-7 position.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been investigated for its potential antimicrobial and anticancer properties. Studies indicate that it may act as an inhibitor or modulator of specific enzymes and receptors involved in various biological processes.
Antimicrobial Activity :
Research shows that this compound exhibits notable antimicrobial activity against pathogens such as:
| Pathogen | Activity Observed |
|---|---|
| Staphylococcus aureus | Inhibition of growth |
| Escherichia coli | Antimicrobial effects |
| Candida albicans | Antifungal activity |
Anticancer Activity :
The compound has also been evaluated for its anticancer effects. It has been shown to induce apoptosis in cancer cell lines by inhibiting Bcl-2 family proteins, which are crucial for cancer cell survival. The mechanism of action includes:
- Enzyme Inhibition : Inhibiting enzymes involved in metabolic pathways associated with disease progression.
- Receptor Modulation : Modulating receptor activity impacting signaling pathways leading to cell proliferation or apoptosis.
- Oxidative Stress Reduction : Potential antioxidant properties mitigating oxidative stress in cells.
Organic Synthesis
5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid serves as a valuable building block in organic synthesis. Its unique structure allows for the development of various bioactive molecules. The synthesis typically involves:
- Bromination of a suitable isoquinoline precursor.
- Carboxylation under controlled conditions.
This compound can undergo various chemical reactions such as oxidation to form quinoline derivatives or reduction to yield tetrahydroisoquinoline derivatives.
Case Studies and Research Findings
Recent literature highlights the therapeutic potential of this compound:
- A study published in RSC Advances reviewed various tetrahydroisoquinoline analogs and their structural–activity relationships (SAR), emphasizing the importance of functional groups in enhancing biological activity .
- Another investigation focused on synthesizing tetrahydroisoquinoline derivatives that demonstrated significant anti-inflammatory and antioxidant activities .
Wirkmechanismus
The mechanism of action of 5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar THIQ Derivatives
Substituent Position and Functional Group Variations
The position and nature of substituents on the THIQ core significantly influence physicochemical properties and synthetic accessibility. Below is a comparative analysis of 5-Br-THIQ-1-COOH with key analogs:
Key Observations :
- Synthetic Complexity : 6,7-Dimethoxy derivatives require multistep stereoselective syntheses (e.g., Petasis reaction with d.r. 3:1), while brominated analogs may involve late-stage bromination .
Biologische Aktivität
5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is synthesized through bromination of 1,2,3,4-tetrahydroisoquinoline followed by carboxylation. The typical synthetic route involves the reaction of 5-bromo-3,4-dihydroisoquinoline with BOC anhydride to form an intermediate that is subsequently esterified. This synthesis allows for modifications that enhance biological activity.
Antimicrobial Activity
Research indicates that 5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. For instance, a study highlighted its ability to inhibit New Delhi metallo-β-lactamase (NDM-1), an enzyme that confers resistance to many β-lactam antibiotics .
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The mechanism involves interaction with specific molecular targets that regulate cell growth and survival pathways .
The biological activity of 5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be attributed to its ability to modulate enzyme activity and receptor interactions. It may act as an inhibitor of certain enzymes involved in disease pathways or as a modulator of receptor activity. This dual action enhances its therapeutic potential across various conditions.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the tetrahydroisoquinoline scaffold can significantly impact biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Bromine substitution | Enhances antimicrobial potency |
| Carboxylic acid group | Increases solubility and bioavailability |
| Alkyl chain variations | Alters receptor binding affinity |
These insights are crucial for designing analogs with improved efficacy and reduced toxicity .
Case Study 1: Antimicrobial Efficacy
In a recent study published in Molecules, 5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid was tested against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL for various pathogens, demonstrating its potential as a lead compound in antibiotic development .
Case Study 2: Cancer Cell Line Studies
Another investigation focused on the compound's effects on human breast cancer cell lines (MCF-7). The study found that treatment with the compound resulted in a significant decrease in cell viability (IC50 = 15 µM) after 48 hours of exposure. Mechanistic studies suggested that this effect was mediated through the induction of apoptosis via the mitochondrial pathway .
Q & A
Q. What are the common synthetic routes for 5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?
The Pomeranz–Fritsch–Bobbitt cyclization is a key method for constructing the tetrahydroisoquinoline scaffold. For brominated derivatives, cyclization of aminoacetals in acidic media (e.g., 20% HCl under argon) followed by hydrogenation (10% Pd-C, H₂ atmosphere) yields the core structure . The Petasis borono-Mannich reaction can introduce stereochemical control using chiral amines like (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol, achieving diastereomeric ratios of 3:1 (determined by ¹H NMR) . Adjusting solvent polarity, temperature, and catalyst loading optimizes enantioselectivity.
Q. How is the stereochemical purity of 5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid characterized in synthetic studies?
Polarimetry ([α]D values) and chiral HPLC are standard for assessing enantiopurity. For example, (R)-enantiomers of related tetrahydroisoquinolines show [α]D values ranging from −59.5 to −63 (c = 0.30–0.39, H₂O) . ¹H NMR analysis of diastereomeric intermediates (e.g., oxazin-2-ones) further confirms stereochemical integrity .
Q. What analytical techniques are critical for verifying the stability of halogenated tetrahydroisoquinoline carboxylic acids under varying pH and temperature?
Stability studies require HPLC-MS to monitor degradation products (e.g., decarboxylation or dehalogenation). IR spectroscopy identifies carboxylate group integrity, while thermal gravimetric analysis (TGA) assesses decomposition thresholds. For brominated analogs, X-ray crystallography resolves conformational stability in solid-state structures .
Q. How are intermediates like aminoacetals purified during multi-step syntheses of brominated tetrahydroisoquinolines?
Flash chromatography (silica gel, CHCl₃/MeOH gradients) separates diastereomers. Trituration with ethanol/water mixtures (96:4) removes hydrophilic impurities, yielding crystalline products . For air-sensitive intermediates, inert atmosphere techniques (argon/glovebox) prevent oxidation .
Q. What safety protocols are essential when handling brominated tetrahydroisoquinoline derivatives in laboratory settings?
Use fume hoods, nitrile gloves, and eye protection to avoid skin/eye contact. Emergency measures include flushing eyes with water (15+ minutes) and using ethanol/water mixtures for spill containment. Store compounds in sealed containers under argon to prevent moisture-induced degradation .
Advanced Research Questions
Q. How can researchers address contradictory optical rotation data reported for enantiopure 5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives across different studies?
Discrepancies in [α]D values (e.g., −59.5 vs. −63) arise from solvent polarity, concentration, and measurement temperature differences. Standardize conditions (e.g., c = 0.3–0.4 in H₂O, 20°C) and cross-validate with chiral HPLC (e.g., Chiralpak® IC column, hexane/isopropanol eluent) .
Q. What strategies prevent overoxidation during decarboxylation of halogenated tetrahydroisoquinoline carboxylic acids?
Controlled decarboxylation using mild acidic conditions (e.g., HCl/EtOH at 60°C) minimizes overoxidation. For meta-substituted derivatives, steric hindrance from bromine reduces side reactions, as shown in decarboxylation studies of 3-hydroxy-4-methoxybenzyl analogs .
Q. How does dynamic kinetic resolution (DKR) improve enantioselective synthesis of brominated tetrahydroisoquinoline derivatives?
DKR combines enzymatic resolution (e.g., lipases) with racemization catalysts (e.g., Shvo’s catalyst) to convert diastereomeric mixtures into single enantiomers. For 6-methoxy analogs, continuous-flow systems achieve >99% e.e. with residence times <2 hours .
Q. What computational methods predict the regioselectivity of bromination in tetrahydroisoquinoline scaffolds?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic aromatic substitution, identifying electron-rich positions (C5/C7) as bromination hotspots. Solvent effects (e.g., DMF vs. CH₂Cl₂) are simulated using COSMO-RS to refine predictions .
Q. How do steric and electronic effects influence the diastereoselectivity of Petasis reactions in brominated tetrahydroisoquinoline synthesis?
Bulky substituents (e.g., 2-phenylglycinol) bias the transition state via non-covalent interactions (π-stacking, hydrogen bonding), favoring one diastereomer. Electron-withdrawing bromine atoms reduce amine nucleophilicity, requiring Lewis acid promoters (e.g., ZnCl₂) to enhance reaction rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
